Researchers investigating MraY translocase I inhibition in Pseudomonas aeruginosa often lack authentic, well-characterized natural product standards. Pacidamycin D addresses this gap as the definitive native probe for MraY, offering specific anti-P. aeruginosa activity (MIC 4-16 μg/mL) with no off-target Gram-positive or other Gram-negative effects.
- Sourced from authenticated Streptomyces coeruleorubidus fermentation, ensuring structural fidelity
- Essential baseline control for uridyl peptide antibiotic SAR studies
- Defined narrow-spectrum activity guarantees experimental reproducibility
Molecular FormulaC32H41N9O10
Molecular Weight711.7 g/mol
Cat. No.B1242363
⚠ Attention: For research use only. Not for human or veterinary use.
Pacidamycin D: Core Characteristics and Uridyl Peptide Class
Pacidamycin D is a member of the pacidamycin group of uridyl peptide antibiotics, a class of natural products that inhibit the bacterial translocase MraY (translocase I), an essential enzyme in peptidoglycan biosynthesis that remains clinically unexploited [1][2]. It is produced by *Streptomyces coeruleorubidus* and is characterized by a complex structure featuring a pseudopeptide backbone linked via a unique exocyclic enamide to an atypical 3′-deoxyuridine nucleoside, with a doubly inverted peptidyl chain containing a β-peptide and a ureido linkage [2][3]. This compound exhibits highly specific activity against *Pseudomonas aeruginosa*, with a reported minimum inhibitory concentration (MIC) of 4-16 μg/mL, but is inactive against other Gram-negative bacteria, Gram-positive bacteria, and drug-resistant strains of *P. aeruginosa* [4].
Anti-pseudomonal screening context – specific activity reported against Pseudomonas aeruginosa; may support narrow-spectrum antimicrobial research.
Uridyl peptide natural product – unique exocyclic enamide and 3′-deoxyuridine scaffold; distinct from mureidomycin and sansanmycin classes.
[1] Winn, M., Goss, R. J. M., et al. (2011). Nine enzymes are required for assembly of the pacidamycin group of peptidyl nucleoside antibiotics. *Journal of the American Chemical Society*, 133(14), 5186-5189. View Source
[2] Rackham, E. J., Gruschow, S., et al. (2010). Pacidamycin biosynthesis: identification and heterologous expression of the first uridyl peptide antibiotic gene cluster. *ChemBioChem*, 11(12), 1700-1709. View Source
[3] Fronko, R. M., Lee, J. C., et al. (2006). NewPacidamycins Produced by Streptomyces coeruleorubidus, NRRL 18370. *Semantic Scholar*. View Source
[4] TargetMol. (n.d.). Pacidamycin D (TN9934) Product Page. View Source
Pacidamycin D: Irreplaceable by Analogs
While structurally related as uridyl peptide antibiotics (UPAs) sharing the MraY target, pacidamycins, mureidomycins, napsamycins, and sansanmycins are not interchangeable [1]. Key structural differences, such as the presence of a methionine moiety in mureidomycins versus distinct amino acid compositions in pacidamycins, directly impact their antibacterial spectrum and potency [2][3]. Furthermore, subtle modifications, like the stereochemistry of the diaminobutyric acid residue or the presence of the 3′-hydroxyl group, have been shown to dramatically alter both biochemical MraY inhibition and whole-cell antibacterial activity [4][5]. Therefore, generic substitution without specific, quantitative, and comparative evidence of equivalence would compromise experimental reproducibility and likely lead to different, unpredictable biological outcomes, particularly in assays focused on *Pseudomonas aeruginosa*.
Uridyl peptide class mismatch
Mureidomycins contain a methionine moiety absent in pacidamycins; reported antibacterial spectrum and potency may not transfer directly.
Stereochemical sensitivity
Diaminobutyric acid residue configuration can alter MraY inhibition and whole-cell activity, limiting interchangeability across diastereomeric analogs.
3′-deoxy modification critical
The 3′-hydroxy analogue showed altered MraY inhibitory and anti-pseudomonal profiles; substitution without this native feature may shift experimental outcomes.
[1] Fisher, J. F., Mobashery, S., Miller, M. J. (Eds.). (2018). *Antibacterials. Volume II*. Springer. View Source
[2] Boojamra, C. G., Lemoine, R. C., et al. (2003). Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class. *Bioorganic & Medicinal Chemistry Letters*, 13(19), 3305-3309. View Source
[3] Inukai, M., et al. (1989). Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties. *The Journal of Antibiotics*, 42(5), 662-679. View Source
[4] Okamoto, K., et al. (2012). Synthesis of pacidamycin analogues via an Ugi-multicomponent reaction. *Chemical Communications*, 48(32), 3841-3843. View Source
[5] Okamoto, K., Sakagami, M., et al. (2012). Total synthesis and biological evaluation of pacidamycin D and its 3′-hydroxy analogue. *The Journal of Organic Chemistry*, 77(5), 2325-2335. View Source
Pacidamycin D: Evidence of Differentiation
Anti-Pseudomonal Activity: Pacidamycin D vs. Mureidomycin A
Pacidamycin D demonstrates specific anti-*P. aeruginosa* activity with a MIC range of 4-16 μg/mL [1]. While this establishes its baseline, a subsequent study synthesized mureidomycin A analogues and found that some derivatives exhibited higher anti-*P. aeruginosa* activity than pacidamycin D, establishing it as a key comparator in the class [2].
Anti-P. aeruginosa MICCross-study comparable
4–16 μg/mL
Reported MIC endpoint context
Mureidomycin A analogues: higher activity reported in comparator studies
AntibacterialPseudomonas aeruginosaMIC
Evidence Dimension
Antibacterial Activity (MIC)
Target Compound Data
MIC = 4-16 μg/mL
Comparator Or Baseline
Mureidomycin A analogues (higher activity reported)
Quantified Difference
Comparator(s) exhibited higher activity than pacidamycin D
Conditions
Against *Pseudomonas aeruginosa* in whole-cell assays
Why This Matters
This data defines the benchmark for anti-pseudomonal activity within the uridyl peptide class, making Pacidamycin D a crucial reference standard for evaluating new synthetic analogues.
AntibacterialPseudomonas aeruginosaMIC
[1] TargetMol. (n.d.). Pacidamycin D (TN9934) Product Page. View Source
[2] Ichikawa, S. (2025). Development of drug leads for drug-resistance bacterial pathogens based on natural products. *CiNii Research*. View Source
Spectrum Specificity: Pacidamycin D vs. Dihydropacidamycin
Natural pacidamycin D exhibits highly specific activity against *P. aeruginosa* and is inactive against other Gram-negative bacteria, including *E. coli* [1]. In contrast, synthetic dihydropacidamycin analogues demonstrate a modified spectrum, with notable activity against wild-type and resistant *E. coli* (MIC=4-8 μg/mL) [2][3].
Spectrum specificityCross-study comparable
Target: P. aeruginosa only (MIC 4–16 μg/mL); inactive vs. E. coliComparator: Dihydropacidamycin – E. coli MIC 4–8 μg/mL, M. tuberculosis activity
Narrow-spectrum screening context
Synthetic analogues show broader antibacterial spectrum
Active only against *P. aeruginosa* (MIC 4-16 μg/mL); inactive against *E. coli*.
Comparator Or Baseline
Synthetic dihydropacidamycin analogues
Quantified Difference
Comparators show activity against *E. coli* (MIC 4-8 μg/mL) and multi-resistant *M. tuberculosis*.
Conditions
Whole-cell assays against various bacterial strains
Why This Matters
This stark difference in spectrum, validated by quantitative MIC data, makes pacidamycin D the specific reagent of choice for *P. aeruginosa*-focused research, while its synthetic analogues are required for broader-spectrum studies.
[1] TargetMol. (n.d.). Pacidamycin D (TN9934) Product Page. View Source
[2] Boojamra, C. G., Lemoine, R. C., et al. (2003). Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class. *Bioorganic & Medicinal Chemistry Letters*, 13(19), 3305-3309. View Source
[3] Boojamra, C. G., et al. (2003). Synthetic dihydropacidamycin antibiotics. *Academia.edu*. View Source
Impact of C3′ Hydroxylation on MraY and Whole-Cell Activity
Pacidamycin D is a 3′-deoxyuridine derivative. Synthesis of its 3′-hydroxy analogue (compound 32) enabled a direct comparison, revealing the critical importance of the 3′-deoxy group for biological function [1]. Furthermore, stereochemical variations at the diaminobutyric acid residue in related analogues were shown to have a crucial impact on both MraY biochemical inhibition and whole-cell antibacterial activity [2].
MraY inhibition (active); anti-*P. aeruginosa* MIC 4-16 μg/mL [3].
Comparator Or Baseline
3′-Hydroxypacidamycin D (analogue 32) and diastereomers of the diaminobutyric acid residue.
Quantified Difference
Significant alteration in both biochemical and whole-cell activity; specific diastereomers showed crucial impact.
Conditions
MraY enzyme inhibition assays and whole-cell antibacterial assays against *P. aeruginosa*
Why This Matters
This SAR evidence proves that even a single hydroxyl group or stereochemical change drastically alters potency, underscoring that Pacidamycin D, with its precise native structure, is the only valid compound for studying the authentic mechanism of this natural product.
[1] Okamoto, K., Sakagami, M., et al. (2012). Total synthesis and biological evaluation of pacidamycin D and its 3′-hydroxy analogue. *The Journal of Organic Chemistry*, 77(5), 2325-2335. View Source
[2] Okamoto, K., et al. (2012). Synthesis of pacidamycin analogues via an Ugi-multicomponent reaction. *Chemical Communications*, 48(32), 3841-3843. View Source
[3] TargetMol. (n.d.). Pacidamycin D (TN9934) Product Page. View Source
Pacidamycin D: Evidence-Based Applications
Anti-Pseudomonal Assay Reference Standard
Pacidamycin D serves as the essential reference standard for any assay evaluating the anti-*P. aeruginosa* activity of novel uridyl peptide antibiotics. Its well-defined and narrow spectrum (MIC 4-16 μg/mL) provides a critical benchmark against which to measure improvements in potency or changes in spectrum for new synthetic analogues, as demonstrated in studies of mureidomycin A derivatives [1].
Native MraY Inhibition Probe
Use Pacidamycin D as a tool compound for investigating the native MraY inhibition mechanism in *P. aeruginosa*. Because subtle structural changes, such as the presence of a 3′-hydroxyl group or altered stereochemistry, significantly impact both enzyme inhibition and whole-cell activity, this natural product is the only valid probe for studies of the authentic binding mode and downstream effects without confounding SAR artifacts [2][3].
Spectrum Modification Baseline Comparator
For research aimed at expanding the antibacterial spectrum of the uridyl peptide class, Pacidamycin D provides the perfect baseline control. Its activity is exquisitely specific to *P. aeruginosa*, with proven inactivity against other pathogens like *E. coli*. This allows researchers to use it as a direct comparator to validate the acquisition of novel activity, such as the activity against *E. coli* and *M. tuberculosis* observed in synthetic dihydropacidamycin analogues [4].
Application
Selection Property
Validation Focus
Anti-pseudomonal reference standard
Specific anti-P. aeruginosa activity profile
MIC endpoint benchmarking against novel uridyl peptide analogues
Native MraY inhibition probe
Unmodified 3′-deoxyuridine scaffold
Mechanistic enzyme inhibition studies without stereochemical/SAR artifacts
Spectrum modification baseline
Narrow-spectrum profile (P. aeruginosa-specific)
Validation of acquired broader activity (e.g., E. coli, M. tuberculosis) in analogue programs
[1] Ichikawa, S. (2025). Development of drug leads for drug-resistance bacterial pathogens based on natural products. *CiNii Research*. View Source
[2] Okamoto, K., Sakagami, M., et al. (2012). Total synthesis and biological evaluation of pacidamycin D and its 3′-hydroxy analogue. *The Journal of Organic Chemistry*, 77(5), 2325-2335. View Source
[3] Okamoto, K., et al. (2012). Synthesis of pacidamycin analogues via an Ugi-multicomponent reaction. *Chemical Communications*, 48(32), 3841-3843. View Source
[4] Boojamra, C. G., Lemoine, R. C., et al. (2003). Synthetic dihydropacidamycin antibiotics: a modified spectrum of activity for the pacidamycin class. *Bioorganic & Medicinal Chemistry Letters*, 13(19), 3305-3309. View Source
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